molecular formula C11H14O4 B1670533 2-(2-Hydroxyethoxy)ethyl benzoate CAS No. 20587-61-5

2-(2-Hydroxyethoxy)ethyl benzoate

Cat. No. B1670533
CAS RN: 20587-61-5
M. Wt: 210.23 g/mol
InChI Key: DNUPYEDSAQDUSO-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl benzoate, also known as 苯甲酸二甘醇酯, is a chemical compound with the formula C11H14O4 . It is a degradation product of dibenzoate plasticizers . It is a colorless to pale yellow liquid .


Synthesis Analysis

This compound can be synthesized through a reaction between toluene and glycol . The general method involves adding toluene and glycol into a reaction kettle, heating to an appropriate temperature, then adding an acid catalyst. After reacting for a certain period, the mixture is cooled, separated, and purified to obtain the final product .


Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyethoxy)ethyl benzoate contains a total of 29 bonds; 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 hydroxyl group, 1 primary alcohol, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Hydroxyethoxy)ethyl benzoate are as follows: It has a molecular weight of 210.22646, a density of 1.1715 g/cm3, and a boiling point of 127-130 °C (Press: 5 Torr) .

Scientific Research Applications

Use in Polymer Chemistry

  • Field : Polymer Chemistry .
  • Application : The compound is used in the creation of a novel biodegradable aromatic–aliphatic polyester, poly(2-(2-hydroxyethoxy)benzoate) .
  • Method : The polyester is a product of ring opening polymerisation (ROP) of 2,3-dihydro-5H-1,4-benzodioxepin-5-one catalysed by an aluminium salen catalyst .
  • Results : The polyester had a Tg of nearly 27 °C and crystallisation ability when cooled from melt, providing insight into potential biomedical and compatibiliser applications . The polymer can be enzymatically degraded, but this process is slow compared to the rapid degradation by exploiting the monomer–polymer equilibrium catalysed by the aforementioned aluminium salen complex .

Use as a Plasticizer

  • Field : Chemical Engineering .
  • Application : The compound is used as a plasticizer to improve the flexibility, extensibility, and processability of plastics and rubber .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Use in Coatings and Inks

  • Field : Coatings and Inks .
  • Application : The compound is used as a diluent, plasticizer, and additive in coatings and inks, which can enhance the adhesion and durability of the coating .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Use in Resin and Synthetic Fiber Manufacturing

  • Field : Resin and Synthetic Fiber Manufacturing .
  • Application : The compound is used in the manufacture of resins and synthetic fibers, such as polyester and polyurethane .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Safety And Hazards

While 2-(2-Hydroxyethoxy)ethyl benzoate is generally considered to have low toxicity and irritability, certain safety precautions should be taken during handling. These include avoiding contact with skin and eyes, avoiding inhalation of its vapor, and using appropriate personal protective equipment such as gloves, goggles, and industrial masks. It should be stored sealed and away from fire sources and oxidizers .

properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUPYEDSAQDUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041921
Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-(2-Hydroxyethoxy)ethyl benzoate

CAS RN

20587-61-5
Record name Diethylene glycol benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20587-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethylene glycol monobenzoate
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Record name Diethylene glycol monobenzoate
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-(benzoyloxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)ethyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLENE GLYCOL MONOBENZOATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Rajagopalan - 2014 - conservancy.umn.edu
Degradable polymers have gained a lot of attention in recent years for applications in biotechnology and medicine. External control over polymer degradation can be obtained by …
Number of citations: 2 conservancy.umn.edu
OІ Mushta, MM Kremlev, AA Filatov… - Journal of Fluorine …, 2020 - Elsevier
Simple and convenient one-pot procedures for the preparation of ArOCH=CHCF 3 , ROCH=CHCF 3 and CF 3 CH=CHOArOCH = CHCF 3 starting from the industrial product HFCO-…
Number of citations: 2 www.sciencedirect.com
T Yasukawa, H Miyamura… - Chemistry–An Asian …, 2011 - Wiley Online Library
Aerobic oxidation of aldehydes to 1,2‐ and 1,3‐diol monoesters was catalyzed by polymer‐incarcerated gold nanoclusters under ambient conditions. The esterification proceeded much …
Number of citations: 37 onlinelibrary.wiley.com

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